4-(4-Aminoanilino)-4-oxobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIPDZIPIAORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279086 | |
| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-22-5 | |
| Record name | NSC11214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-(4-Aminoanilino)-4-oxobutanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminoanilino)-4-oxobutanoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound, also known as N-(4-aminophenyl)succinamic acid, is a molecule of significant interest in materials science and polymer chemistry. As a derivative of succinic acid and p-phenylenediamine, it serves as a crucial monomer in the synthesis of advanced polyamides and polyimides. The arrangement of its functional groups—a carboxylic acid, an amide linkage, and an aromatic amine—imparts a unique combination of properties that dictate its reactivity, solubility, and ultimately, the characteristics of the polymers derived from it. This guide provides a comprehensive analysis of its core physicochemical properties, offering both foundational data and the experimental methodologies required for its characterization. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging this compound for novel applications.
Chemical Identity and Structural Features
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This compound is systematically identified by its structural formula and unique chemical identifiers.
-
IUPAC Name: 4-((4-aminophenyl)amino)-4-oxobutanoic acid
-
Synonyms: N-(4-aminophenyl)succinamic acid, Succinanilic acid, 4-amino-
-
CAS Number: 20336-99-8
-
Molecular Formula: C₁₀H₁₂N₂O₃
-
Molecular Weight: 208.22 g/mol
The molecule's architecture, featuring a flexible aliphatic chain derived from succinic acid connected to a rigid aromatic p-phenylenediamine core via an amide bond, is central to its function as a monomer. The terminal carboxylic acid and amino groups provide the reactive sites for polymerization reactions.
Core Physicochemical Properties: A Tabulated Summary
For efficient comparison and application, the key physicochemical properties of this compound are summarized below. These values are critical for predicting the compound's behavior in various chemical environments, from reaction kinetics to formulation development.
| Property | Value / Description | Significance in Application |
| Appearance | Off-white to slightly colored crystalline powder. | The color and crystalline nature can be indicative of purity. Deviations may suggest the presence of oxidation products or other impurities, which could affect polymerization. |
| Melting Point | 185-190 °C | A sharp melting point range is a primary indicator of high purity. This parameter is crucial for melt processing conditions during polymerization and provides a ceiling for reaction temperatures to avoid degradation. |
| Boiling Point | Predicted: 521.0±45.0 °C at 760 mmHg | This is a theoretical value as the compound will likely decompose before boiling. It underscores the compound's low volatility and thermal stability up to its melting point. |
| Density | Predicted: 1.378±0.06 g/cm³ | Density is a fundamental physical property important for process design, reactor loading calculations, and formulation of solutions or dispersions. |
| pKa (Acid Dissociation Constant) | Predicted: pKa₁ = 4.39±0.10 (Carboxylic Acid), pKa₂ = 4.60±0.10 (Aromatic Amine) | The pKa values are critical for understanding the compound's ionization state at a given pH. This governs its solubility in aqueous media and its reactivity, particularly in acid-base catalyzed reactions or pH-dependent self-assembly processes. |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Insoluble in non-polar solvents. | Solubility dictates the choice of solvent for synthesis, purification (recrystallization), and polymerization reactions. The use of polar aprotic solvents is common for creating homogeneous reaction mixtures for producing high molecular weight polymers. |
Experimental Protocols for Physicochemical Characterization
The trustworthiness of physicochemical data is directly linked to the rigor of the experimental methods used for its determination. The following section details standardized, self-validating protocols for characterizing this compound.
Determination of Melting Point
Causality: The melting point is a thermally induced phase transition from a crystalline solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically broadening and depressing the melting point range. Therefore, this simple measurement serves as a robust, front-line assessment of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at 60-70 °C for at least 4 hours. Grind the dry sample into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube (e.g., Kimble-Chase Kim-Kap) into the powder until a small amount (2-3 mm height) of tightly packed sample is collected at the bottom.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus (e.g., Stuart SMP10).
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) for a preliminary scan to approximate the melting point.
-
For an accurate measurement, use a fresh sample and set a slow heating ramp (1-2 °C/min) starting approximately 15 °C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a sharp range within 185-190 °C is expected for a pure sample.
Assessment of Solubility
Causality: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent determine the extent of dissolution. The presence of both a polar carboxylic acid and a polar aromatic amine, alongside a non-polar benzene ring and a semi-flexible aliphatic chain, gives this compound a complex solubility profile.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
Add the selected solvent dropwise (starting with 0.5 mL) while vortexing or agitating.
-
Observe for dissolution. If the solid dissolves, the compound is classified as "soluble."
-
If the solid does not dissolve, continue adding solvent up to 3 mL. If it remains undissolved, it is "insoluble." If it dissolves partially, it is "sparingly soluble."
-
-
Self-Validation: The expected outcome is high solubility in polar aprotic solvents like DMSO and DMF, owing to their ability to disrupt intermolecular hydrogen bonds in the solid state and solvate both the polar and non-polar regions of the molecule. Conversely, poor solubility is expected in water (due to the hydrophobic benzene ring) and non-polar solvents.
Visualization of Experimental Workflow
Diagrams provide a clear, at-a-glance understanding of complex procedures. The following Graphviz diagrams illustrate the logical flow of the key experimental protocols described.
Melting Point Determination Workflow
Caption: Workflow for determining melting point via the capillary method.
Solubility Assessment Logic
Caption: Decision tree for qualitative solubility testing.
Conclusion and Future Directions
The physicochemical properties of this compound—particularly its high melting point, specific solubility profile, and dual reactive functional groups—define its role as a valuable monomer. The data and protocols presented in this guide provide a robust framework for its handling, purification, and application in the synthesis of high-performance polymers. Future research should focus on obtaining empirical data for its pKa values through potentiometric titration and exploring its crystallographic properties via X-ray diffraction to build a more complete and authoritative profile of this important chemical building block.
References
Methodological & Application
Using 4-(4-Aminoanilino)-4-oxobutanoic acid as a bifunctional linker
Initiating Data Collection
I'm starting by diving deep into comprehensive Google searches to uncover detailed information on 4-(4-Aminoanilino)-4-oxobutanoic acid. My focus is on its structural characteristics, key properties, and known applications, particularly its role as a bifunctional reagent. I am looking for detailed documentation that will help inform the next steps.
Exploring Chemical Properties
Now, I'm shifting gears, digging into the chemical properties of this compound. My searches focus on establishing protocols for its functional groups, specifically the amine and carboxylic acid, including EDC/NHS coupling. I'm building a robust list of authoritative sources to build a detailed and structured application note. I am aiming to include tables summarizing properties, in particular molecular weight and pKa, for clarity.
Formulating Application Note Structure
I've just structured the application note, starting with an overview of the molecule's bifunctionality. I'll include a properties section with tables of data, focusing on applications like ADC development, with step-by-step protocols and visual diagrams. My focus is on writing sections dedicated to troubleshooting, and I'll cite all sources for scientific integrity. I'll finish by compiling a complete reference list.
Expanding Bioconjugation Focus
I'm now expanding my search to include bioconjugation applications like ADCs and material sciences. Concurrently, I'm digging deeper into established protocols, aiming to understand reaction mechanisms. I'm prioritizing the stability, solubility, and potential cleavage sites. Finally, I'll structure an application note with an overview, property tables, application-specific protocols with diagrams, and troubleshooting tips, all properly cited.
Analyzing Chemical Linkers
I've been heavily focused on this compound. My research now includes its synthesis, chemical properties, and, crucially, its function as a bifunctional linker. I have also learned a lot about EDC/NHS coupling chemistry, the go-to method for using its carboxylic acid and amine groups.
Structuring Application Notes
I'm working on structuring the information into detailed application notes and protocols. I have a good base, including synthesis, chemical properties, and EDC/NHS coupling for bioconjugation. I will now create tables and diagrams and write step-by-step protocols. To ensure accuracy, I will look for specific data, such as pKa values, to support the protocols I am developing.
Drafting the Application Note
I've got a lot of information on hand about the chemical linker and EDC/NHS coupling. Now, I'm focusing on structuring the application note. I'll outline the format, insert the data, and make visualizations and protocols. I plan to pay close attention to the scientific requirements for citations and references. I'll perform targeted searches for pKa values or other missing data, and will begin generating the document.
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Solubilizing 4-(4-Aminoanilino)-4-oxobutanoic acid
Welcome to the technical support center for 4-(4-Aminoanilino)-4-oxobutanoic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-oriented framework for effectively solubilizing this compound for experimental use. We will delve into the physicochemical principles governing its solubility and provide validated, step-by-step protocols to overcome common challenges.
Section 1: Understanding the Core Challenge: The Amphoteric Nature of this compound
The primary hurdle in solubilizing this compound stems from its molecular structure, which contains both a weakly acidic group and a weakly basic group. This dual nature, known as amphoterism, dictates its solubility behavior in aqueous solutions.
FAQ: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this molecule is governed by the interplay of three key functional groups:
-
Carboxylic Acid (-COOH): This is a weakly acidic group. In solutions with a pH above its pKa, this group deprotonates to form a negatively charged carboxylate (-COO⁻), which enhances interaction with polar solvents like water.[1][2][3]
-
Aromatic Amino Group (-NH₂): The aniline amine is a weakly basic group. In solutions with a pH below its pKa, it protonates to form a positively charged ammonium group (-NH₃⁺), also increasing aqueous solubility.
-
Amide Linkage and Aromatic Ring: These components contribute to the molecule's hydrophobicity and can lead to the formation of strong intermolecular hydrogen bonds in the solid state (crystal lattice), which must be overcome by the solvent.
At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxylate group will coexist, forming a zwitterion with a net neutral charge. Molecules typically exhibit their lowest aqueous solubility at their isoelectric point.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [6][7] |
| Molecular Weight | 208.21 g/mol | [6][7] |
| Predicted pKa (Acid) | 4.55 ± 0.10 | [6] |
| Predicted Density | 1.365 g/cm³ | [6] |
Section 2: A Systematic Workflow for Solubilization
We have designed a logical, step-by-step approach to guide your solubilization efforts. This workflow prioritizes methods that are most compatible with sensitive biological assays and progresses to stronger solubilizing agents only when necessary.
Caption: Systematic workflow for solubilizing this compound.
Section 3: Troubleshooting Guide & Protocols
This section directly addresses common issues in a question-and-answer format, supported by detailed experimental protocols.
Q1: My compound will not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). What is the next step?
Answer: This is expected if your target concentration is high, as the compound is likely near its isoelectric point and thus at its minimum solubility. The most effective next step is to alter the pH of the solvent to ionize the molecule fully, converting it into a more soluble salt form in situ.[8][9][10]
Protocol 1: pH-Based Aqueous Solubilization
This protocol aims to create either a basic salt (deprotonated acid) or an acidic salt (protonated amine) to achieve aqueous solubility.
A) To Create a Basic Salt Solution (pH > 8):
-
Preparation: Weigh the desired amount of this compound into a sterile container.
-
Initial Suspension: Add a fraction (e.g., 80%) of your final target volume of purified water or a non-phosphate buffer (e.g., TRIS). The compound will likely form a suspension.
-
Titration: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the solid is fully dissolved.
-
pH Measurement & Adjustment: Measure the pH of the solution. It should be alkaline. If required for your experiment, you can carefully back-titrate with dilute HCl (e.g., 0.1 M) to lower the pH. Crucial: Be aware that as you approach the isoelectric point, the compound may precipitate.
-
Final Volume: Adjust the solution to the final desired volume with your initial solvent.
B) To Create an Acidic Salt Solution (pH < 4):
-
Preparation: Weigh the compound as described above.
-
Initial Suspension: Add ~80% of the final volume of purified water.
-
Titration: While stirring, add 1 M HCl solution dropwise until the solid is completely dissolved.
-
pH Measurement & Adjustment: Measure the pH, which should be acidic. You may adjust it upwards with dilute NaOH if needed, again being cautious of precipitation.
-
Final Volume: Bring the solution to its final volume.
Self-Validation Check: A successfully prepared solution should remain clear upon standing at room temperature for at least one hour. If precipitation occurs, the solution is likely supersaturated or unstable at that pH.
Q2: Adjusting the pH is incompatible with my experimental model (e.g., cell culture). How can I prepare a stock solution?
Answer: When pH manipulation is not an option, the use of a water-miscible organic co-solvent is the standard approach.[11][12][13] This involves dissolving the compound at a high concentration in a co-solvent and then diluting this stock into your aqueous experimental medium.
| Co-Solvent | Properties & Considerations |
| DMSO | (Dimethyl sulfoxide) Excellent solubilizing power. Used extensively for stock solutions. Can be toxic to cells, typically kept <0.5% v/v in final medium. |
| DMF | (Dimethylformamide) Strong solubilizer, similar to DMSO. Also carries cellular toxicity concerns. |
| Ethanol | Less potent than DMSO/DMF but often better tolerated in biological systems. Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | A common, low-toxicity vehicle for in vivo and in vitro work.[12] |
Protocol 2: Co-Solvent Stock Solution Preparation
-
Co-Solvent Selection: Choose a co-solvent compatible with your downstream application (DMSO is a common starting point).
-
Preparation: Weigh the compound into a suitable vial (e.g., glass or polypropylene).
-
Dissolution: Add the co-solvent to the desired stock concentration (e.g., 10 mM, 50 mM). Use a vortex mixer to aid dissolution. Gentle warming (e.g., 37°C) can be applied, but you must first confirm the thermal stability of the compound.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
-
Experimental Use: To prepare your working solution, dilute the stock into your aqueous medium. Crucial: Add the stock solution dropwise into the vortexing aqueous medium to minimize immediate precipitation. Never add the aqueous medium to the concentrated stock.
Self-Validation Check: After diluting the stock to the final working concentration, visually inspect for any cloudiness or precipitate (Tyndall effect). If observed, the compound has precipitated, and you may need to lower the final concentration or increase the percentage of co-solvent.
Q3: I need a very high concentration, and even co-solvents are failing. What other options exist?
Answer: When standard methods are insufficient, more advanced formulation strategies can be explored. These are often employed in formal drug development.[14][15]
-
Surfactant-based Formulations: Using non-ionic surfactants like Tween® 80 or Poloxamer 188 can create micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic regions from water.[17]
-
Formal Salt Synthesis: Instead of adjusting pH in solution, a stable, crystalline salt of the compound (e.g., a hydrochloride or sodium salt) can be chemically synthesized and isolated. This salt form will often have significantly different—and improved—solubility and stability profiles.[18][19][20]
Section 4: Additional FAQs
FAQ: Can I heat the solution to force the compound to dissolve? Answer: Heating can increase the rate of dissolution and solubility. However, it carries a significant risk of chemical degradation, especially for a molecule with amide and aniline functionalities. If you choose to heat, do so gently (e.g., 37-50°C) for a minimal time and always run a stability check (e.g., via HPLC or LC-MS) to ensure the compound remains intact. Any solution prepared with heat also risks precipitating out as it cools (supersaturation).
FAQ: My compound dissolves in DMSO but crashes out immediately when I add it to my cell culture media. Why? Answer: This is a classic problem of a poorly soluble compound exceeding its thermodynamic solubility limit in the final aqueous environment. The DMSO keeps it in a high-energy, dissolved state, but once diluted into the media where it is not soluble, it rapidly precipitates. To solve this, you must either (1) lower the final working concentration, (2) slightly increase the final percentage of DMSO (if your cells can tolerate it), or (3) explore an alternative solubilization method like cyclodextrin complexation that provides a more stable solution.
References
-
Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. National Library of Medicine. Available at: [Link]
-
Wikipedia. (2023). Cosolvent. Available at: [Link]
-
Khadka, P., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
A T M (a trusted molecular modeling) platform. (n.d.). Cosolvent. Available at: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
RJPDFT. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]
-
Zhang, G. G. Z., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]
-
PubChem. (n.d.). 4-Anilino-4-oxobutanoic Acid-d5. National Institutes of Health. Available at: [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]
-
Okabayashi, T., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. Gels. Available at: [Link]
-
A T M (a trusted molecular modeling) platform. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]
-
ResearchGate. (2015). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]
-
Hildebrand, V., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
StudyMind. (n.d.). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available at: [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]
-
ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Available at: [Link]
-
Wikipedia. (2023). Carboxylic acid. Available at: [Link]
-
A T M (a trusted molecular modeling) platform. (n.d.). PH adjustment: Significance and symbolism. Available at: [Link]
-
Weber, S. (n.d.). Chapter 13 Carboxylic Acids. San Diego State University. Available at: [Link]
-
Ràfols, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Institutes of Health. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-Anilino-4-oxobutanoic Acid. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advanceseng.com [advanceseng.com]
- 6. This compound CAS#: 5415-22-5 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. rjpdft.com [rjpdft.com]
- 19. research.aston.ac.uk [research.aston.ac.uk]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-(4-Aminoanilino)-4-oxobutanoic Acid Purity by HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity in Chemical Synthesis
In the landscape of pharmaceutical research and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and development rests. 4-(4-Aminoanilino)-4-oxobutanoic acid is a bifunctional molecule, featuring both a reactive carboxylic acid and an aromatic amine, making it a valuable intermediate or linker in the synthesis of more complex molecules. The presence of impurities, whether from starting materials, by-products, or degradation, can have profound consequences on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a self-validating analytical system grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
Section 1: The Analytical Challenge & Strategic Approach
The molecular structure of this compound—possessing an acidic carboxylic group (predicted pKa ≈ 4.55) and a basic aromatic amino group—presents a distinct challenge for reversed-phase HPLC.[5] The ionization state of these functional groups is highly dependent on the mobile phase pH, which directly impacts chromatographic retention and peak shape. An unoptimized method can lead to issues like poor peak symmetry (tailing or fronting) and unreliable quantification.[6]
Our strategy is to develop a method that not only separates the main compound from its potential impurities but is also "stability-indicating." This means the method must be able to resolve the analyte from any degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, and light.[7][8][9] This is a critical requirement of regulatory bodies to ensure that the method can accurately measure the active ingredient in the presence of its degradants over the product's shelf life.[9]
Section 2: HPLC Method Development: Rationale and Comparison
The development of a robust HPLC method is a systematic process of optimizing variables to achieve the desired separation. Our choices are guided by the physicochemical properties of the analyte.
Core Method Parameters: A Justified Selection
| Parameter | Selected Condition | Rationale & Comparison with Alternatives |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. A 3.5 µm particle size offers a good balance between efficiency and backpressure compared to 5 µm particles. While a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions, the C18 is a more universally robust starting point for this class of molecule. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)B: Acetonitrile | Rationale: Using a low pH mobile phase (pH 2.5) ensures that the carboxylic acid group (pKa ≈ 4.55) is fully protonated (non-ionized), maximizing its retention on the nonpolar C18 phase and promoting sharp, symmetrical peaks.[10] Phosphoric acid is a common and effective buffer for this pH range. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency. Alternative: An ion-pairing reagent could be used, but this adds complexity and can lead to longer column equilibration times.[10] An unbuffered mobile phase would result in poor peak shape and drifting retention times. |
| Elution Mode | Gradient Elution | A gradient (e.g., 10% to 90% Acetonitrile over 15 minutes) is essential for a purity method. It ensures that early-eluting, highly polar impurities are well-retained and separated, while also eluting any late-eluting, non-polar impurities in a reasonable timeframe, preventing carryover. An isocratic method would likely fail to elute all potential impurities or would excessively broaden the main peak. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong chromophores, making UV detection highly suitable. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
Diagram 1: HPLC Method Development Decision Workflow
This diagram illustrates the logical flow for selecting the optimal HPLC parameters based on the analyte's properties.
A decision tree for HPLC method development.
Section 3: The Validation Protocol: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11] We will follow the ICH Q2(R1) guidelines, which provide a comprehensive framework for validation.[1][12]
Experimental Protocol: Forced Degradation Study
The first step in validation is to prove the method is stability-indicating. This is a prerequisite for all other validation parameters.[8][9]
Objective: To generate potential degradation products and demonstrate they are resolved from the main analyte peak. A target degradation of 5-20% is ideal.[13]
Procedure:
-
Acid Hydrolysis: Dissolve the analyte in a 1:1 solution of Acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve the analyte in a 1:1 solution of Acetonitrile and 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Dissolve the analyte in a 1:1 solution of Acetonitrile and 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to the target concentration.
-
Thermal Degradation: Store the solid analyte in an oven at 80°C for 48 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose a solution of the analyte to a light source providing at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV), as per ICH Q1B guidelines. A control sample should be wrapped in foil.
-
Analysis: Inject the unstressed sample, a blank, and each stressed sample into the HPLC system. Use a PDA detector to evaluate peak purity of the main analyte peak in each chromatogram.
Acceptance Criteria:
-
The method must demonstrate specificity: the analyte peak should be resolved from all degradation products and any blank interference.
-
Peak purity analysis (e.g., using PDA) of the analyte peak in stressed samples must pass, indicating no co-elution.
-
Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.
Validation Parameters: Step-by-Step Protocols
The following protocols should be executed after the method is confirmed to be specific and stability-indicating.
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| System Suitability | To verify that the chromatographic system is adequate for the intended analysis on the day of use.[14][15] | Prepare a standard solution of the analyte. Perform at least five replicate injections. | Tailing Factor: ≤ 1.5%RSD of Peak Area: ≤ 1.0%Theoretical Plates (N): > 2000 |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[16] | Prepare at least five standard solutions covering 50% to 150% of the target assay concentration. Inject each solution in triplicate. Plot a curve of average peak area vs. concentration. | Correlation Coefficient (r²): ≥ 0.999The plot should be visually linear. |
| Accuracy (Recovery) | To assess the closeness of the test results to the true value.[17] | Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate (9 total determinations). Calculate the percentage recovery for each sample. | Mean Recovery: 98.0% to 102.0% at each level. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and equipment.[16]Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | %RSD: ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by preparing and injecting six samples at the LOQ level and assessing precision. | %RSD at LOQ: ≤ 10.0% |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically vary parameters such as: - Mobile Phase pH (± 0.2 units)- Column Temperature (± 5 °C)- Flow Rate (± 0.1 mL/min)- Mobile Phase Composition (± 2% organic). Analyze the effect on system suitability parameters. | System suitability criteria must be met under all varied conditions. Retention time shifts are acceptable, but resolution between critical peaks must be maintained. |
Diagram 2: Comprehensive HPLC Validation Workflow
This diagram shows the logical progression of validation experiments, where early results form the foundation for later tests.
A sequential workflow for HPLC method validation.
Section 4: Data Summary & Performance Comparison
After executing the validation protocol, the results are compiled to provide a clear overview of the method's performance.
Summary of Validation Data (Hypothetical Results)
| Validation Parameter | Result | Status |
| Specificity | No interference from blank or degradants. Peak purity > 99.5% for all stressed samples. | Pass |
| Linearity (Range: 0.05 - 0.15 mg/mL) | r² = 0.9998 | Pass |
| Accuracy (Recovery) | 80% Level: 99.5%100% Level: 100.8%120% Level: 101.2% | Pass |
| Precision (Repeatability) | %RSD = 0.45% | Pass |
| Precision (Intermediate) | %RSD = 0.68% | Pass |
| LOQ | 0.0005 mg/mL (%RSD = 6.5%) | Pass |
| Robustness | All system suitability parameters met under all varied conditions. | Pass |
Performance Comparison: Optimized vs. Alternative Method
To illustrate the value of the optimized method, let's compare its performance against a hypothetical, less-optimized alternative method (e.g., using an isocratic mobile phase with a neutral pH).
| Performance Metric | Optimized Gradient Method (pH 2.5) | Alternative Isocratic Method (pH 7.0) | Advantage of Optimized Method |
| Analyte Peak Shape (Tailing Factor) | 1.1 | 2.5 | Symmetrical peak allows for accurate integration and quantification. |
| Resolution from Impurity A | 4.5 | 1.2 (co-eluting) | Ensures accurate purity assessment without underestimating impurities. |
| Run Time | 20 minutes | 35 minutes (to elute non-polar impurities) | Higher throughput and efficiency. |
| Reliability | High (reproducible retention times) | Low (retention time drift due to pH sensitivity) | Provides trustworthy and consistent data batch-to-batch. |
Conclusion: A Foundation for Quality
This guide has detailed the systematic development and validation of a stability-indicating HPLC method for assessing the purity of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to rigorous ICH Q2(R1) guidelines, we have established a self-validating analytical system. The resulting method is specific, linear, accurate, precise, and robust, providing a high degree of confidence in the quality of the analytical data. For any researcher or drug development professional, employing such a well-validated method is not just a regulatory requirement; it is a fundamental component of scientific integrity and a critical step in ensuring the quality and safety of the final product.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- <621> CHROM
- The role of forced degradation studies in stability indicating HPLC method development.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Source: Open Access Journals.
- 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Source: Altabrisa Group.
- A Review on HPLC Method Development and Validation in Forced Degrad
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- USP <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.
- Steps for HPLC Method Valid
- HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Pharmtech.
- <621> Chromatography - US Pharmacopeia (USP). Source: US Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Quality Guidelines. Source: ICH.
- Are You Sure You Understand USP <621>?.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- 3 Key Regulatory Guidelines for Method Valid
- A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific.
- hplc method validation for pharmaceuticals: a review.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- This compound CAS - ChemicalBook. Source: ChemicalBook.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Source: SIELC Technologies.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.
- refining analytical techniques for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid detection. Source: Benchchem.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. usp.org [usp.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. This compound CAS#: 5415-22-5 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. onyxipca.com [onyxipca.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usp.org [usp.org]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(4-Aminoanilino)-4-oxobutanoic Acid Derivatives
Introduction
The 4-anilino-4-oxobutanoic acid scaffold, often referred to as a succinanilic acid backbone, is a recurring motif in compounds of significant pharmacological interest. Derivatives of this core structure have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial properties.[1] Given that subtle structural changes can dramatically alter a compound's efficacy and safety profile, the unambiguous confirmation of its molecular structure is a cornerstone of the drug discovery and development process.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of novel 4-(4-aminoanilino)-4-oxobutanoic acid derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, medicinal chemists, and quality control scientists who require a high degree of confidence in their molecular characterization.
The Integrated Analytical Workflow: A Multi-Pronged Approach
No single analytical technique is sufficient for complete structural elucidation. A successful confirmation relies on the convergence of data from multiple orthogonal methods. The logical flow of analysis ensures that each step builds upon the last, from a preliminary mass check to a detailed connectivity map, culminating in a definitive three-dimensional structure if required.
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS): The First Gatekeeper
Expertise & Experience: The first and most fundamental question after a synthesis is: "Did I make a product of the correct molecular weight?" Mass spectrometry provides a direct answer. For molecules like our target compounds, which possess multiple polar functional groups, Electrospray Ionization (ESI) is the preferred method. It is a 'soft' ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear readout of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be free of any particulate matter.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement. Set the instrument to positive ion ESI mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da). The high-resolution data allows for the determination of the elemental formula.
Data Interpretation & Comparison
The primary goal is to distinguish the product from the starting materials. For the parent compound, this compound (C₁₀H₁₂N₂O₃), the expected mass provides a clear validation point.
| Compound | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| Target Product | C₁₀H₁₂N₂O₃ | 208.08 | 209.09 |
| p-Phenylenediamine (SM¹) | C₆H₈N₂ | 108.07 | 109.08 |
| Succinic Anhydride (SM²) | C₄H₄O₃ | 100.02 | 101.02 |
| Succinic Acid (hydrolyzed SM²) | C₄H₆O₄ | 118.03 | 119.03 |
| SM: Starting Material |
The observation of a strong signal at m/z 209.09 would be the first piece of evidence for a successful reaction. The absence of signals corresponding to starting materials (m/z 109.08, 119.03) is indicative of high purity.[2][3][4][5][6] Fragmentation patterns, if observed, can provide further clues; for instance, cleavage of the amide bond is a common pathway for this class of molecules.[7][8]
Infrared (IR) Spectroscopy: Confirming Functional Groups
Expertise & Experience: While MS confirms the molecular weight, IR spectroscopy validates the presence of the key functional groups that define the molecule: the secondary amide, the carboxylic acid, and the primary aromatic amine. The presence or absence of these characteristic vibrations provides a rapid and trustworthy confirmation that the desired bond-forming reaction (amidation) has occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Data Interpretation: Characteristic Vibrational Bands
The IR spectrum of a this compound derivative will be a composite of its constituent parts. The key is to identify all expected signals.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale & Comments |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | This extremely broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9][10][11] |
| Amine & Amide | N-H stretch | 3500 - 3200 (medium, sharp) | Expect multiple peaks. Two for the primary amine (-NH₂) and one for the secondary amide (-NH-).[11] |
| Carbonyl (Amide) | C=O stretch (Amide I) | ~1650 (strong, sharp) | The position is lower than a ketone due to resonance with the nitrogen lone pair. Its presence confirms amide formation.[10][12] |
| Carbonyl (Acid) | C=O stretch | ~1710 (strong, sharp) | Confirms the carboxylic acid group. May overlap slightly with the amide carbonyl.[11][12] |
| Amide | N-H bend (Amide II) | ~1550 (medium) | This band, arising from N-H bending and C-N stretching, is characteristic of secondary amides.[7] |
The simultaneous observation of both carbonyl bands and the various N-H and O-H stretches provides strong, self-validating evidence for the molecule's core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[13][14] For this class of compounds, ¹H and ¹³C NMR not only confirm the carbon-hydrogen framework but also definitively establish the isomeric structure. The choice of solvent is critical: deuterated dimethyl sulfoxide (DMSO-d₆) is ideal because its polarity dissolves the sample and its ability to form hydrogen bonds allows for the observation of exchangeable protons (NH₂, NH, and COOH), which are often invisible in other solvents like chloroform-d.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Shimming: Place the sample in the spectrometer and shim the magnetic field to achieve high homogeneity and sharp resonance signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of -1 to 13 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment but essential for observing all unique carbon atoms. The expected range is 0-180 ppm.
Case Study: Data Interpretation for a Hypothetical Derivative
Let's consider a hypothetical derivative, 4-((4-amino-3-methylphenyl)amino)-4-oxobutanoic acid , to illustrate the power of NMR analysis. The methyl group breaks the symmetry of the aniline ring, leading to a more complex and informative spectrum.
Caption: Structure of a hypothetical derivative for NMR analysis.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.05 | br s | 1H | H-k (COOH) | Very deshielded, acidic proton. Broad due to exchange. |
| ~9.70 | s | 1H | H-f (Amide NH) | Deshielded proton on nitrogen adjacent to a carbonyl group. |
| ~7.15 | d, J ≈ 2 Hz | 1H | H-c | Aromatic proton ortho to -NH- and meta to -NH₂. Small coupling to H-e. |
| ~7.05 | dd, J ≈ 8, 2 Hz | 1H | H-e | Aromatic proton meta to both nitrogens. Coupled to H-d and H-c. |
| ~6.55 | d, J ≈ 8 Hz | 1H | H-d | Aromatic proton ortho to -NH₂ and meta to -NH-. Coupled to H-e. |
| ~4.80 | s | 2H | H-b (NH₂) | Protons of the primary amine. Chemical shift can vary. |
| ~2.55 | t, J ≈ 7 Hz | 2H | H-h | Methylene protons adjacent to the amide carbonyl. Coupled to H-g. |
| ~2.45 | t, J ≈ 7 Hz | 2H | H-g | Methylene protons adjacent to the carboxylic acid. Coupled to H-h. |
| ~2.00 | s | 3H | H-a (CH₃) | Methyl group protons on the aromatic ring. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174.5 | C-j (COOH) | Carboxylic acid carbonyl carbon.[7][12] |
| ~171.0 | C-i (Amide C=O) | Amide carbonyl carbon, slightly upfield from the acid.[7][12] |
| ~145.0 | C-5 | Aromatic carbon attached to the primary amine (-NH₂). |
| ~130-135 | C-1, C-2 | Quaternary aromatic carbons attached to -NH- and -CH₃. |
| ~115-125 | C-3, C-4, C-6 | Protonated aromatic carbons. |
| ~31.0 | C-g | Methylene carbon adjacent to the amide. |
| ~29.5 | C-h | Methylene carbon adjacent to the acid. |
| ~17.0 | C-a (CH₃) | Aromatic methyl carbon. |
This detailed assignment, where every signal is accounted for and is consistent with established chemical shift principles, provides an unambiguous blueprint of the molecule.[15][16][17]
X-ray Crystallography: The Gold Standard
Expertise & Experience: When absolute and undeniable proof of structure, including stereochemistry and conformation in the solid state, is required, single-crystal X-ray crystallography is the ultimate arbiter.[18][19][20] This technique is particularly valuable for resolving subtle isomeric ambiguities or for providing the precise 3D coordinates required for computational modeling and drug design.[21] The primary challenge, however, is growing a single, high-quality crystal suitable for diffraction.[21][22]
Workflow Outline: Single-Crystal X-ray Diffraction
-
Crystallization: The most crucial and often rate-limiting step.[21] It involves slowly growing crystals from a supersaturated solution. Common methods include slow evaporation of a solvent, or vapor diffusion of an anti-solvent.
-
Data Collection: A suitable crystal is mounted in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[18]
-
Structure Solution & Refinement: The diffraction data is processed by complex software to solve the electron density map of the unit cell, from which the positions of all non-hydrogen atoms are determined and refined.[21]
Data Interpretation
The output of a successful crystallographic experiment is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles.[18] For example, the N–C(=O) bond length is typically found to be around 1.35 Å, confirming the presence of amide resonance.[1] This level of detail is unparalleled and serves as the final, authoritative confirmation of the proposed structure.
Conclusion and Comparative Summary
Confirming the structure of a novel this compound derivative is not a task for a single instrument but a process of building a case with corroborating evidence from a suite of analytical techniques. Each method provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the constituent functional groups, NMR spectroscopy maps the atomic connectivity, and X-ray crystallography reveals the definitive 3D structure. By following an integrated workflow, researchers can achieve the highest level of confidence in their results, ensuring the scientific integrity required for publication, patenting, and progression in the drug development pipeline.
| Technique | Information Provided | Pros | Cons |
| Mass Spectrometry | Molecular Weight, Elemental Formula | Fast, highly sensitive, requires minimal sample | Provides little connectivity information, isomers are indistinguishable |
| FTIR Spectroscopy | Presence of key functional groups | Very fast, easy to operate, non-destructive | Provides no connectivity data, complex spectra can be hard to interpret |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, isomer identification | Extremely detailed structural information, quantitative | Requires more sample, longer acquisition times, complex data analysis |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry | Unambiguous, definitive structural proof | Requires high-quality single crystals, which can be very difficult to obtain |
References
-
Harris, K. D. M., et al. (2018). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Altaf, S., et al. (2023). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Setz, P. D., et al. (2006). Mass spectra of aniline with different ionization methods. ResearchGate. Retrieved from [Link]
-
Rinehart, K. L., Jr., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
San Jose State University. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Nayak, S. K., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC - NIH. Retrieved from [Link]
-
Chen, Y., et al. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Succinic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Succinanilic acid. Retrieved from [Link]
Sources
- 1. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. jchps.com [jchps.com]
- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 15. researchgate.net [researchgate.net]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 19. researchgate.net [researchgate.net]
- 20. azolifesciences.com [azolifesciences.com]
- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
A Senior Application Scientist's Guide to Bifunctional Crosslinkers: A Comparative Analysis Featuring 4-(4-Aminoanilino)-4-oxobutanoic Acid
In the intricate world of bioconjugation, the selection of a crosslinking agent is a critical decision that dictates the success of applications ranging from antibody-drug conjugate (ADC) development to the structural analysis of protein complexes.[1] Bifunctional crosslinkers, molecules bearing two reactive groups, are the linchpins of this field, enabling the covalent linkage of biomolecules with precision and stability.[2]
This guide provides an in-depth comparison of common crosslinking strategies, with a special focus on the structural and potential functional characteristics of 4-(4-Aminoanilino)-4-oxobutanoic acid against established reagents. We will move beyond a simple catalog of options to explore the causality behind experimental choices, empowering researchers to select the optimal tool for their specific needs.
Understanding the Landscape: A Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the nature of their reactive ends. This fundamental difference governs their reaction chemistry and ultimate application.[3]
-
Homobifunctional Crosslinkers : These reagents possess two identical reactive groups.[4][5] They are typically employed in single-step reactions to polymerize molecules or to capture a "snapshot" of all potential protein interactions.[1][4] However, this approach can lead to uncontrolled polymerization and self-conjugation.[3][4] A classic example is Glutaraldehyde, which targets primary amines.[6]
-
Heterobifunctional Crosslinkers : Featuring two distinct reactive groups, these linkers allow for controlled, sequential reactions.[4][5] This two-step process significantly minimizes undesirable side reactions.[3][5] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used example, reacting with amines and sulfhydryls, respectively.[7][8]
-
Zero-Length Crosslinkers : These reagents facilitate the direct covalent bonding of two molecules without becoming part of the final linkage.[9][10] The carbodiimide EDC, often used with N-hydroxysuccinimide (NHS), is the most prominent member of this class, coupling carboxyl groups to primary amines.[11][12]
Caption: Major classes of bifunctional crosslinkers.
The Established Players: A Performance Review
To understand the potential of any new crosslinking agent, we must first benchmark against the industry standards. Below is a comparative analysis of three widely used crosslinkers.
Glutaraldehyde: The Aggressive Homobifunctional Agent
Glutaraldehyde is a highly efficient amine-to-amine crosslinker used extensively as a fixative.[6][13] Its mechanism is complex, involving polymerization reactions that can form a range of stable crosslinks.[14][15]
-
Mechanism : Reacts with primary amines, such as the ε-amino group of lysine, often through a Michael-type addition reaction with α,β-unsaturated polymers of glutaraldehyde formed in solution.[6][16]
-
Advantages : High reactivity and efficiency.
-
Limitations : The reaction can be difficult to control, leading to significant polymerization.[15] Unreacted aldehyde groups can cause cytotoxicity, which is a concern in biomedical applications.[17]
SMCC: The Controlled Heterobifunctional Workhorse
SMCC is a non-cleavable heterobifunctional crosslinker that is a cornerstone of ADC construction and bioconjugation.[7][8] Its distinct reactive ends allow for a highly controlled, two-step conjugation process.
-
Mechanism : The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups (thiols) from cysteine residues to form a stable thioether linkage.[18]
-
Advantages : The two-step reaction minimizes self-conjugation.[3] The cyclohexane spacer provides rigidity, and the resulting thioether bond is highly stable in vivo.[18]
-
Limitations : Requires the presence of a free sulfhydryl group, which may necessitate protein engineering or reduction of native disulfides.
EDC/NHS: The "Invisible" Zero-Length Coupler
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide that facilitates the direct formation of an amide bond between a carboxyl group and a primary amine, with no atoms from the crosslinker incorporated into the final product.[11][12] The addition of NHS or its water-soluble analog, Sulfo-NHS, significantly increases coupling efficiency by forming a more stable amine-reactive intermediate.[11][17]
-
Mechanism : EDC activates a carboxyl group to form an unstable O-acylisourea intermediate.[11] This intermediate can react with a primary amine to form an amide bond. Alternatively, in the presence of NHS, it forms a more stable NHS ester that then efficiently reacts with the amine.[11][19]
-
Advantages : Creates a native amide bond with no spacer. The reagents and byproducts are water-soluble and easily removed.[11]
-
Limitations : The O-acylisourea intermediate is highly unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[11] The reaction can lead to polymerization if both molecules contain accessible carboxyls and amines.[12]
A New Candidate: Analysis of this compound
Now, let us turn our attention to this compound (CAS 5415-22-5).[20] While not a widely marketed "off-the-shelf" crosslinker, its structure presents intriguing possibilities as a custom linker or a building block for more complex heterobifunctional reagents.
Chemical Structure and Properties:
-
Molecular Formula : C₁₀H₁₂N₂O₃[21]
-
Molecular Weight : 208.21 g/mol [22]
-
Functional Groups : It possesses a primary aromatic amine (-NH₂) and a terminal carboxylic acid (-COOH).
This structure inherently makes it a heterobifunctional molecule. The key to its utility lies in the differential reactivity of these two groups.
Potential Crosslinking Strategy: The most logical application of this molecule would follow a two-step, zero-length activation strategy analogous to EDC/NHS chemistry.
-
Carboxyl Activation : The carboxylic acid end can be activated using EDC and NHS to form a stable NHS ester.
-
Amine Coupling : This newly formed amine-reactive ester can then be introduced to a protein or molecule containing primary amines (e.g., lysine residues) to form a stable amide bond.
-
Secondary Conjugation : The molecule, now conjugated via its carboxyl end, presents a free aromatic amine. This amine is less nucleophilic than a primary aliphatic amine but can be used for subsequent conjugation, for example, by diazotization to react with tyrosine residues or through other specialized coupling chemistries.
Caption: A potential two-step conjugation workflow.
Comparative Performance Analysis
The true value of a crosslinker is determined by its performance characteristics in a laboratory setting. The table below summarizes the key features of the discussed reagents.
| Feature | This compound (Potential) | SMCC | Glutaraldehyde | EDC/NHS |
| Crosslinker Type | Heterobifunctional | Heterobifunctional[7] | Homobifunctional[4] | Zero-Length[9][11] |
| Reactive Groups | Carboxyl (-COOH) & Aromatic Amine (-NH₂) | NHS Ester (Amine-reactive) & Maleimide (Thiol-reactive)[18] | Aldehyde (Amine-reactive)[6] | Activates Carboxyls for reaction with Amines[12] |
| Reaction Chemistry | Amide bond formation (via activation) | Amide & Thioether bond formation | Schiff base/Michael addition | Direct Amide bond formation |
| Spacer Arm Length | ~9.8 Å (Calculated) | 8.3 Å (Cyclohexane stabilized)[8] | Variable (Polymerization) | 0 Å |
| Control | Potentially high (two-step activation) | High (two-step reaction)[5] | Low (one-step, polymerization)[4] | Moderate (intermediate instability)[11] |
| Key Advantage | Rigid aromatic spacer, potential for unique secondary chemistry | High stability and specificity, well-characterized[18] | Highly efficient for amine-rich systems | No added spacer arm, creates native bond[12] |
| Key Disadvantage | Lower reactivity of aromatic amine; not a standard reagent | Requires free thiols | Prone to polymerization, potential cytotoxicity[17] | Unstable intermediate, potential for self-conjugation[11][12] |
Experimental Protocols
Authoritative and reproducible protocols are the foundation of scientific integrity.
Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using SMCC
This protocol details the conjugation of an antibody (containing amines) to a sulfhydryl-containing payload (e.g., a peptide with a terminal cysteine).
Workflow Diagram:
Caption: Workflow for controlled SMCC conjugation.
Methodology:
-
Antibody Preparation : Prepare the antibody at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers like Tris are incompatible as they contain primary amines.[8]
-
SMCC Preparation : Immediately before use, dissolve SMCC in an anhydrous organic solvent like DMSO or DMF.[8]
-
Activation Reaction : Add a 10- to 20-fold molar excess of dissolved SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification : Remove excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent SMCC from reacting with your sulfhydryl-containing molecule.
-
Conjugation Reaction : Immediately add the maleimide-activated antibody to your sulfhydryl-containing payload (e.g., peptide, drug) at a 1:1 to 1:5 molar ratio of antibody to payload.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To quench any unreacted maleimide groups, add a free thiol such as cysteine to the reaction mixture.
-
Final Purification : Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess payload and any aggregates.
Protocol 2: Zero-Length Carboxyl-to-Amine Crosslinking using EDC/NHS
This protocol describes the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).
Methodology:
-
Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature.[11] Prepare a solution of Protein #1 (e.g., 1 mg/mL) in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0). Carboxylate activation is more efficient at acidic pH.
-
Activation : Add EDC (e.g., 10 mM final concentration) and Sulfo-NHS (e.g., 25 mM final concentration) to the solution of Protein #1. The use of Sulfo-NHS is highly recommended to increase stability.[11]
-
Incubation : React for 15 minutes at room temperature.
-
Quenching EDC (Optional but Recommended) : To quench the excess EDC and prevent it from cross-reacting with Protein #2, add 2-mercaptoethanol to a final concentration of ~20 mM.[11] Incubate for 10 minutes.
-
pH Adjustment : Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction of the NHS-ester with primary amines.
-
Conjugation : Add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.
-
Incubation : Allow the conjugation reaction to proceed for 2 hours at room temperature.
-
Quenching Reaction : Stop the reaction by adding a buffer containing primary amines, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.
-
Purification : Purify the crosslinked conjugate using a desalting column or dialysis to remove excess reagents and reaction byproducts.[11]
Conclusion and Future Directions
The choice of crosslinker is a multi-faceted decision that balances reaction efficiency, specificity, control, and the desired properties of the final conjugate.
-
For maximum control and stability in applications like ADC development, heterobifunctional reagents like SMCC remain the gold standard.[18]
-
For direct, spacer-less conjugation where the native structure is paramount, EDC/NHS chemistry is an invaluable tool.[12]
-
For broad, aggressive crosslinking, such as in tissue fixation, glutaraldehyde is effective but requires careful handling due to its reactivity and potential cytotoxicity.[13][17]
The analysis of This compound reveals its potential as a rigid, heterobifunctional linker building block. Its synthesis from p-phenylenediamine and succinic anhydride suggests it could be an accessible component for creating novel linkers.[21] Future research could focus on fully characterizing the reaction kinetics of its activated NHS ester and exploring unique conjugation strategies for its aromatic amine. As the fields of proteomics and targeted therapeutics advance, the demand for novel crosslinkers with tailored properties—such as specific cleavability, enhanced stability, or unique spacer arm characteristics—will continue to grow, making the exploration of molecules like this a vital scientific endeavor.[23]
References
-
Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]
-
Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]
-
Cheung, D. T., Perelman, N., Ko, E. C., & Nimni, M. E. (1985). Mechanism of Crosslinking of Proteins by Glutaraldehyde I: Reaction with Model Compounds. Connective Tissue Research, 13(2), 109-115. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Nimni, M. E., Cheung, D. T., Strates, B., Kodama, M., & Sheikh, K. (1988). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Journal of Biomedical Materials Research, 21(6), 741-756. [Link]
-
Aestus Biotechnology. SMCC. [Link]
-
G-Biosciences. Protein Cross-Linkers. [Link]
-
Walt, D. R., & Agayn, V. I. (1994). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Biopolymers, 34(6), 793-799. [Link]
-
Histology.Guide. (2025). Glutaraldehyde Fixative ; Definition, Properties, Mechanism, Application, Histology. [Link]
-
Creative Biolabs. Crosslinker Products for Bioconjugation. [Link]
-
G-Biosciences. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. [Link]
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. [Link]
-
Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]
-
MDPI. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. [Link]
-
Kuijpers, A. J., van Wachem, P. B., van Luyn, M. J., & Plantinga, J. A. (2000). In Vivo Compatibility and Degradation of Crosslinked Gelatin Gels Incorporated in Knitted Dacron. Journal of Biomedical Materials Research, 51(1), 136-145. [Link]
-
Sionkowska, A., Kaczmarek, B., Lewandowska, K., & Grabska, S. (2016). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 9(12), 1026. [Link]
-
Collins, M. N., & Birkinshaw, C. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications. Journal of Applied Polymer Science, 104(5), 3183-3191. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 8. aestusbiotech.com [aestusbiotech.com]
- 9. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 10. scbt.com [scbt.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. echemi.com [echemi.com]
- 23. mdpi.com [mdpi.com]
A Strategic Guide to Amine-Reactive Bioconjugation: Stable Amide Bonds vs. pH-Cleavable Linkages
In the dynamic fields of drug development, diagnostics, and fundamental biological research, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique. Among the various strategies, targeting primary amines—abundant on lysine residues and N-termini—is a common and effective approach. For years, N-Hydroxysuccinimide (NHS) esters have been the workhorse for this purpose, prized for their ability to form highly stable amide bonds.[1][2] However, the evolution of sophisticated bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs), has brought to the forefront alternative strategies that offer controlled, environmentally sensitive cleavage.
This guide provides an in-depth comparison of two distinct amine-reactive strategies. We will objectively evaluate the well-established use of NHS esters for creating stable, permanent linkages against the strategic application of linkers derived from molecules like 4-(4-Aminoanilino)-4-oxobutanoic acid , which are designed to form pH-sensitive, cleavable bonds. This is not a simple comparison of one reagent versus another for the same task, but rather a guide to selecting the appropriate chemical strategy—stable versus cleavable—to meet specific experimental and therapeutic goals.
The Chemistry of Amine Acylation: Two Divergent Paths
The fundamental reaction for both strategies involves the acylation of a primary amine on a biomolecule. However, the nature of the acylating agent and the resulting covalent bond dictate the ultimate stability and function of the conjugate.
1. NHS Esters: The Gold Standard for Stability
NHS esters are highly reactive compounds that readily couple with primary amines at physiological to slightly alkaline pH (typically 7.2-8.5) to form a robust and effectively irreversible amide bond.[3][4] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group.[5]
The primary advantage of this chemistry lies in the exceptional stability of the resulting amide bond, which is resistant to hydrolysis under a wide range of physiological conditions.[6] This makes NHS esters the ideal choice when a permanent, stable linkage is desired, such as in the creation of fluorescently labeled antibodies for immunoassays or for permanently attaching polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic profiles.
A significant challenge with NHS esters, however, is their susceptibility to hydrolysis in aqueous environments.[7][8] Water can compete with the target amine as the nucleophile, leading to the formation of an unreactive carboxylic acid and reducing conjugation efficiency.[9] This necessitates careful control of reaction conditions, particularly pH, and often requires using a molar excess of the NHS ester reagent.[1]
2. This compound: A Gateway to Cleavable Linkages
At first glance, this compound does not appear to be a direct amine-reactive crosslinker. Instead, it serves as a foundational structure for creating bifunctional, pH-sensitive linkers. This molecule combines a carboxylic acid and an aromatic amine within its structure.[10] In a typical application, such as ADC development, this linker is built up in a multi-step process:
-
The carboxylic acid end is activated, often as an NHS ester, allowing it to be conjugated to a primary amine (e.g., a lysine residue) on an antibody, forming a stable amide bond.
-
The aromatic amine on the other end is chemically converted into a hydrazide (-NH-NH₂).
-
This hydrazide is then reacted with a ketone or aldehyde group on a cytotoxic drug payload to form a hydrazone bond .[]
The key advantage of this strategy is the nature of the hydrazone bond. While relatively stable at the neutral pH of the bloodstream (pH ~7.4), it is susceptible to hydrolysis under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][] This pH-dependent lability allows for the targeted release of the payload inside the target cell, minimizing systemic exposure and off-target toxicity. This approach was famously used in the first FDA-approved ADC, Mylotarg® (gemtuzumab ozogamicin), which utilized a similar acid-cleavable hydrazone linker.[1][13]
Head-to-Head Comparison: Performance Characteristics
| Feature | NHS Ester Linkage | Hydrazone Linkage (from this compound precursor) |
| Bond Type | Amide | Hydrazone |
| Stability at pH 7.4 | Very High (Effectively permanent)[6] | Moderate (Prone to gradual hydrolysis over time)[1] |
| Stability at pH 4.5-5.0 | Very High | Low (Designed for cleavage)[14] |
| Release Mechanism | None (Permanent linkage) | Acid-catalyzed hydrolysis[5] |
| Primary Advantage | Robust, stable, and irreversible conjugation.[4] | Controlled, targeted release of payload in acidic intracellular compartments. |
| Primary Disadvantage | Competing hydrolysis of the reagent during conjugation.[9] | Potential for premature payload release in circulation, leading to off-target toxicity.[1] |
| Typical Applications | Labeling with fluorophores/biotin, PEGylation, creating stable immunogens. | Antibody-Drug Conjugates (ADCs), targeted drug delivery systems.[15] |
Experimental Protocols: A Guide to Practical Application
The following protocols provide a framework for conjugating a payload (e.g., a small molecule drug or a label) to a model protein, such as an antibody, using both strategies.
Protocol 1: Stable Conjugation using an NHS Ester
This protocol describes the formation of a stable amide bond between a protein and an NHS ester-activated payload.
Materials:
-
Antibody (or other protein) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester-activated payload (e.g., Biotin-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Methodology:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the desired reaction.[3] Exchange the buffer using a desalting column if necessary.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-activated payload in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Many NHS esters are not soluble in aqueous buffers.[16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will consume any unreacted NHS ester.[3]
-
Purification: Remove excess, unreacted payload and quenching reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Creating a pH-Cleavable Hydrazone Linkage
This protocol is more complex and involves the synthesis of the drug-linker conjugate before attachment to the antibody. It is presented conceptually to illustrate the process.
Part A: Synthesis of a Drug-Hydrazone Linker
-
Linker Modification: Convert the aromatic amine of this compound to a hydrazide.
-
Drug Conjugation: React the resulting linker-hydrazide with a ketone-containing drug to form the drug-linker hydrazone.
-
Activation: Activate the carboxylic acid on the other end of the linker as an NHS ester.
Part B: Conjugation to the Antibody
-
Antibody Preparation: As in Protocol 1, prepare the antibody in an amine-free buffer (pH 7.4).
-
Drug-Linker Solution: Dissolve the NHS-activated drug-hydrazone linker in DMSO or DMF.
-
Conjugation Reaction: Add a molar excess of the activated drug-linker to the antibody solution and incubate as described in Protocol 1.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker.
Conclusion: Making the Right Strategic Choice
The decision to use a stable NHS ester-based linkage versus a cleavable linker derived from a precursor like this compound is entirely dependent on the desired outcome of the bioconjugation.
-
Choose NHS esters for stability: When the goal is to create a permanent, robust linkage that will endure in a variety of biological environments, NHS ester chemistry is the proven and reliable choice. This is ideal for diagnostic reagents, in vivo imaging agents, and biotherapeutics where the attached moiety must remain firmly tethered to perform its function.
-
Choose a cleavable linker strategy for targeted release: When the objective is to deliver a potent molecular payload to a specific cellular location and release it in response to an environmental trigger, a pH-sensitive linker is the superior strategy. This approach is the cornerstone of modern ADC design, enabling the delivery of highly toxic drugs directly to cancer cells while minimizing collateral damage to healthy tissue.
By understanding the fundamental chemical principles, advantages, and limitations of each approach, researchers and drug development professionals can make informed, strategic decisions to design and synthesize bioconjugates with the optimal characteristics for their intended application.
References
-
Storz, U. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals, 9(2), 32. [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Wikipedia. (n.d.). CD33. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of different linker groups used in ADCs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of conjugates with linear succinamic acid linkages. Retrieved from [Link]
-
Hansen, P. R., & Raines, R. T. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(8), 1239. [Link]
-
NJ Bio, Inc. (n.d.). Recent Advances in ADCs. Retrieved from [Link]
-
Hong, S., Choi, J., & Lee, Y. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 205. [Link]
-
Nayak, S. K., et al. (2017). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 22(11), 1957. [Link]
-
Zhang, C., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Chemical Science, 11(38), 10479-10485. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. [Link]
-
Nayak, P., et al. (2013). 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1234. [Link]
-
PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. CD33 - Wikipedia [en.wikipedia.org]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Bioconjugation Linkers: Comparing Alternatives to 4-(4-Aminoanilino)-4-oxobutanoic acid
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the intricate field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and safety. The bifunctional reagent 4-(4-Aminoanilino)-4-oxobutanoic acid serves as a foundational non-cleavable linker, offering a stable bridge between a targeting antibody and a therapeutic payload. Its structure, featuring a nucleophilic aniline for payload attachment and a terminal carboxylic acid for antibody conjugation, provides a robust and straightforward linkage.
However, the "one-size-fits-all" approach is seldom optimal in drug development. The inherent properties of this linker—its stability, hydrophobicity, and lack of a specific release mechanism—can be disadvantageous for certain applications. This guide provides a comparative analysis of strategic alternatives, offering solutions to challenges such as poor solubility, premature drug release, and the need for bioorthogonal conjugation strategies. We will explore three principal classes of alternative linkers: PEGylated linkers for enhanced solubility, enzyme-cleavable linkers for targeted payload release, and bioorthogonal linkers for precision chemistry in complex biological environments.
The Benchmark: this compound
This reagent forms a stable amide bond, which is a significant advantage for applications where the payload must remain attached to the antibody until the entire conjugate is degraded within the target cell.[1][2][3] This mechanism is characteristic of non-cleavable linkers, which can offer a wider therapeutic window by minimizing off-target toxicity that might arise from premature drug release in circulation.[1][3]
Key Characteristics:
-
Reactivity: The carboxylic acid is typically activated with reagents like EDC/NHS to react with lysine residues on an antibody. The aniline amine can be acylated to attach a payload.
-
Stability: Forms a highly stable amide bond resistant to hydrolysis and enzymatic degradation in plasma.[3]
-
Limitations:
-
Hydrophobicity: The aromatic and alkyl components can contribute to aggregation, especially at high drug-to-antibody ratios (DAR).[4]
-
No Active Release: Relies on the complete proteolytic degradation of the antibody in the lysosome to release the payload, which can be slow and inefficient.[2]
-
Limited Bystander Effect: Because the payload is only released after the ADC is internalized and the antibody degraded, it cannot diffuse out to kill neighboring antigen-negative tumor cells.[2][3]
-
Alternative 1: Enhancing Solubility and Pharmacokinetics with PEGylated Linkers
A primary challenge in ADC development is managing the hydrophobicity of the cytotoxic payload, which can lead to aggregation and poor pharmacokinetics.[5] Polyethylene glycol (PEG) linkers are a powerful solution to this problem.[5]
Incorporating a PEG chain between the antibody and the drug creates a hydrophilic shield that can significantly improve the solubility and stability of the ADC.[][7][8] This "PEGylation" can also reduce immunogenicity and prolong the conjugate's circulation half-life, enhancing its potential to accumulate in tumor tissue.[][9]
Featured Alternative: Amino-PEG(n)-Carboxylic Acid (e.g., n=4, 8, 12)
Comparative Data: Hydrophilicity
| Linker Type | Structure | Relative Hydrophobicity (RP-HPLC Retention Time) | Key Advantage |
| Benchmark | This compound | High | High plasma stability |
| Alternative 1 | Amino-PEG₄-Carboxylic Acid | Low | Improved solubility and pharmacokinetics[][9] |
Note: Data is illustrative. Actual retention times depend on the specific conjugate and chromatographic conditions.
Experimental Protocol: Conjugation via PEG Linker
-
Payload-Linker Synthesis:
-
Dissolve the carboxylic acid-containing payload (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and stir at room temperature for 2 hours to form the NHS ester.
-
In a separate flask, dissolve Amino-PEG(n)-Carboxylic Acid (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq) in DMF.
-
Add the activated payload solution to the linker solution and stir overnight at room temperature.
-
Purify the Payload-PEG-COOH conjugate by reverse-phase HPLC.
-
-
Antibody-Linker Conjugation:
-
Activate the terminal carboxylic acid of the purified Payload-PEG-COOH (5-10 eq per antibody) with EDC/NHS in a suitable buffer (e.g., MES, pH 6.0).
-
Add the activated linker-payload to the antibody solution (typically in PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove excess, unreacted linker-payload using a desalting column or tangential flow filtration (TFF).
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Alternative 2: Enabling Targeted Payload Release with Enzyme-Cleavable Linkers
For many cytotoxic agents, release inside the target cell is paramount for efficacy. Non-cleavable linkers rely on the slow degradation of the antibody, but cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cell, leading to rapid and efficient drug release.[2][7]
The most widely used class of cleavable linkers are peptide-based, particularly those containing a valine-citrulline (Val-Cit) motif.[10][11][] This dipeptide is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[10][13] This ensures that the linker remains stable in systemic circulation but releases the payload upon internalization into the target cell's lysosome.[10][]
Featured Alternative: MC-Val-Cit-PABC Linker
Comparative Data: In Vitro Cytotoxicity
| Linker Type | Target Cell Line | IC₅₀ (nM) | Key Advantage |
| Benchmark (Non-cleavable) | HER2+ (SK-BR-3) | ~10-20 nM | Reduced off-target toxicity[3] |
| Alternative 2 (Val-Cit) | HER2+ (SK-BR-3) | ~0.5-2 nM | High potency via efficient payload release |
Note: Data is illustrative and depends on the antibody, payload, and cell line. The lower IC₅₀ for the Val-Cit linker demonstrates more potent cell-killing, attributed to the efficient release of the payload.
Experimental Protocol: Cathepsin B Cleavage Assay
-
Prepare Reagents:
-
Prepare a stock solution of the ADC (with Val-Cit linker) at 1 mg/mL in PBS.
-
Prepare an assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Reconstitute human liver Cathepsin B enzyme to 1 µM in assay buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine 50 µL of ADC stock, 440 µL of assay buffer.
-
Initiate the reaction by adding 10 µL of the 1 µM Cathepsin B solution (final enzyme concentration: 20 nM).
-
Prepare a negative control sample without the enzyme.
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 50 µL aliquot from each reaction tube.
-
Quench the reaction by adding 100 µL of acetonitrile with 0.1% formic acid.
-
Centrifuge to precipitate the antibody and enzyme.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to detect and quantify the released payload. The appearance of a mass peak corresponding to the free drug confirms linker cleavage.
-
Alternative 3: Precision Bioconjugation with Bioorthogonal Click Chemistry
Traditional conjugation methods, like lysine acylation, often result in heterogeneous mixtures with varying DARs and conjugation sites, which can impact an ADC's therapeutic index. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[14] This allows for highly specific and efficient conjugation.[15][16]
Strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," is a prime example.[16] An azide-modified antibody can be precisely reacted with a cyclooctyne-bearing linker-payload (e.g., DBCO). This reaction is extremely fast and specific, requires no toxic copper catalyst, and proceeds under mild physiological conditions.[14][16]
Featured Alternative: DBCO-NHS Ester for Site-Specific Conjugation
Comparative Data: Conjugation Efficiency and Homogeneity
| Conjugation Method | Reagents | Typical DAR Distribution | Key Advantage |
| Benchmark (Lysine) | NHS-ester linker | Heterogeneous (DAR 0-8) | Simple, uses native residues |
| Alternative 3 (SPAAC) | Azide-Ab + DBCO-linker | Homogeneous (e.g., DAR 2.0) | Site-specific, high efficiency, fast kinetics[15][17][18] |
Experimental Protocol: Site-Specific Conjugation via SPAAC
-
Preparation of Azide-Modified Antibody:
-
Generate an azide-functionalized antibody. This can be achieved through various methods, such as incorporating an unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine, pAMF) via cell-free expression or using an enzyme like Sortase A to ligate an azide-containing peptide.
-
Purify the azide-modified antibody.
-
-
Preparation of DBCO-Linker-Payload:
-
Synthesize or procure a linker-payload construct functionalized with a Dibenzocyclooctyne (DBCO) group. For example, coupling a payload to a DBCO-PEG-NHS ester.
-
-
Click Reaction:
-
Dissolve the azide-antibody in PBS (pH 7.4).
-
Dissolve the DBCO-linker-payload in a water-miscible solvent like DMSO.
-
Add the DBCO-linker-payload solution (typically 1.5-3.0 eq per azide site) to the antibody solution.
-
Incubate at room temperature or 4°C for 1-2 hours. The reaction is often complete in under an hour.
-
-
Purification and Analysis:
-
Remove excess linker-payload using a desalting column (e.g., Sephadex G-25) or TFF.
-
Analyze the resulting ADC by HIC-HPLC or mass spectrometry to confirm the homogeneity and desired DAR. The resulting product should be highly homogeneous compared to randomly conjugated ADCs.
-
Summary and Selection Guide
Choosing the right linker is a multi-faceted decision that balances the need for stability, solubility, and a specific mechanism of action.
| Linker Class | Featured Reagent | Primary Advantage | Optimal Use Case | Key Limitation |
| Non-Cleavable (Benchmark) | This compound | High plasma stability, low off-target release.[3] | Payloads that are active with the linker attached; targeting highly internalizing antigens. | Potential for low efficacy due to slow payload release; hydrophobicity. |
| Solubilizing | Amino-PEG(n)-COOH | Enhances solubility, stability, and pharmacokinetics.[5][7] | Conjugating hydrophobic payloads; improving the therapeutic index of aggregation-prone ADCs. | Can sometimes reduce potency if the PEG chain is too long and sterically hinders binding. |
| Enzyme-Cleavable | MC-Val-Cit-PABC | Targeted, rapid payload release in tumor cells.[10][13] | Maximizing potency of the payload; enabling a "bystander" killing effect on nearby tumor cells. | Potential for off-target cleavage by circulating proteases, although Val-Cit is highly stable.[10][11] |
| Bioorthogonal | DBCO-functionalized | Site-specific conjugation, producing homogeneous ADCs.[17][18] | When precise control over DAR and conjugation site is critical for optimizing efficacy and safety. | Requires pre-modification of the antibody to introduce a bioorthogonal handle (e.g., an azide). |
By understanding the distinct properties and applications of these linker technologies, researchers can make more informed decisions, leading to the design of safer and more effective bioconjugates for therapeutic applications.
References
- Biopharma PEG. (n.d.). ADC Linkers.
- ADC Review. (n.d.). PEG Linkers.
- ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- ACS Publications. (n.d.).
- TCI AMERICA. (n.d.). Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs).
- National Institutes of Health (NIH). (n.d.).
- BOC Sciences. (n.d.). Val-Cit Linkers in Antibody-Drug Conjugates.
- Bio-Synthesis. (2025).
- Wikipedia. (n.d.). Bioorthogonal chemistry.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. PMC.
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- RSC Publishing. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances.
- SciSpace. (n.d.).
- National Institutes of Health (NIH). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
- PurePEG. (2025). Cleavable vs.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- ProteoGenix. (2021). Non-cleavable linkers for ADCs.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adcreview.com [adcreview.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 14. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 15. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Benchmarking the Performance of 4-(4-Aminoanilino)-4-oxobutanoic Acid as a Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a critical determinant of success in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the stability, pharmacokinetic profile, and ultimately, the therapeutic index of the entire construct. This guide provides an in-depth technical analysis and performance benchmark of 4-(4-Aminoanilino)-4-oxobutanoic acid, a succinanilic acid derivative, as a linker in bioconjugation. By examining its inherent chemical properties and comparing them with established linker technologies, we aim to provide a rational framework for its application and evaluation.
Introduction to this compound as a Linker
This compound, also known as p-aminosuccinanilic acid, belongs to the class of amide-based linkers. Its structure features a terminal carboxylic acid and an amino group, rendering it a versatile building block for conjugation. The core of this linker is the succinamic acid moiety formed by the reaction of succinic anhydride with an aniline derivative. This seemingly straightforward structure imparts a unique combination of properties that are pertinent to its function as a linker in drug delivery systems.
The primary appeal of such a linker lies in the stability of the amide bond formed between the linker and the payload or antibody.[1] Amide bonds are generally robust under physiological conditions, which is a desirable characteristic for maintaining the integrity of an ADC during systemic circulation.[1] The aniline moiety can influence the electronic properties and steric environment of the amide bond, potentially modulating its susceptibility to enzymatic or chemical cleavage. Furthermore, the presence of both amino and carboxylic acid functional groups allows for orthogonal conjugation strategies.
Comparative Analysis of Linker Performance
To objectively evaluate the potential of this compound as a linker, we will compare its anticipated performance characteristics against well-established linker classes: cleavable and non-cleavable linkers. Given the limited direct experimental data on this specific molecule in the public domain, this comparison will draw upon the known properties of structurally similar succinanilic acid and amide-based linkers.
Linker Classification and Mechanism of Action
Linkers in ADCs are broadly categorized as either cleavable or non-cleavable, a distinction that dictates the mechanism of payload release.[2][3]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the target cell or tumor microenvironment, such as low pH, reducing conditions, or specific enzymes.[4][5][6] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue from the antibody.[7][8] This generally results in higher plasma stability and a reduced risk of off-target toxicity.[8]
This compound, in its basic form, would be classified as a non-cleavable linker . The amide bond connecting it to the payload is not designed to be susceptible to specific environmental triggers. However, its structure could be modified to incorporate cleavable moieties.
Performance Metrics: A Comparative Overview
The following table summarizes the anticipated performance of a this compound-based linker in comparison to common cleavable and non-cleavable linkers.
| Performance Metric | This compound (Anticipated) | Valine-Citrulline (VC) Linker (Cleavable) | Thioether (SMCC) Linker (Non-cleavable) |
| Stability in Circulation | High (due to stable amide bond) | Moderate (susceptible to premature cleavage by certain esterases)[9][10] | High |
| Payload Release Mechanism | Antibody degradation in lysosome | Enzymatic cleavage by cathepsins in lysosome[11][12] | Antibody degradation in lysosome[8] |
| Bystander Effect | Low to negligible | High | Low to negligible |
| Hydrophilicity | Moderate (can be tuned by derivatization) | Low (hydrophobic nature can lead to aggregation)[11] | Low |
| Synthetic Complexity | Low to moderate | High | Moderate |
Delving into Performance Characteristics
Stability: The Cornerstone of a Successful Linker
The stability of the linker-payload connection in systemic circulation is paramount to minimizing off-target toxicity and maximizing the therapeutic window.[10][] The amide bond in the succinanilic acid structure is inherently more stable than many cleavable linkages, such as hydrazones or disulfides, which are designed to be labile.[1][9]
However, the stability of amide-based linkers can be influenced by the local chemical environment. For instance, the introduction of steric hindrance or electron-withdrawing groups around the amide bond can further enhance its resistance to enzymatic degradation.[10] The aniline ring in this compound contributes to the electronic properties of the amide bond, which could influence its stability.
Hydrophilicity: A Key Factor in Pharmacokinetics
The overall hydrophilicity of an ADC is a critical parameter affecting its pharmacokinetics, aggregation propensity, and manufacturability.[14] Highly hydrophobic ADCs are more prone to aggregation and rapid clearance from circulation.[14] The butanoic acid portion of the linker provides a degree of hydrophilicity. The aniline moiety, while aromatic, can have its hydrophobicity modulated by substitution. The amino group can be protonated at physiological pH, further increasing water solubility. Compared to the highly hydrophobic Val-Cit-PABC linker, a succinanilic acid-based linker is expected to offer a more favorable hydrophilicity profile.[11]
Cleavage Mechanism and Payload Release
As a non-cleavable linker, payload release from a conjugate utilizing this compound would primarily occur following internalization of the ADC and degradation of the antibody within the lysosome. This mechanism is generally slower and more controlled compared to the rapid payload release from cleavable linkers. The resulting active metabolite would consist of the payload attached to the linker and a lysine residue from the antibody.
Visualizing the Concepts
Linker Structure and Conjugation
Caption: Structure of this compound and its conjugation points.
Comparative Workflow for Linker Stability Assessment
Caption: Experimental workflow for comparing the stability of different ADC linkers.
Experimental Protocols
To facilitate the direct evaluation of this compound as a linker, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field of ADC development.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of succinanilic acid derivatives.
Materials:
-
p-Phenylenediamine
-
Succinic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve p-phenylenediamine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of succinic anhydride (1 equivalent) in anhydrous THF to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid product and wash with cold water.
-
To purify, dissolve the crude product in a saturated aqueous solution of NaHCO3.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted p-phenylenediamine.
-
Acidify the aqueous layer with HCl to precipitate the pure this compound.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Conjugation to a Model Antibody (e.g., Trastuzumab)
This protocol outlines the conjugation of the linker to an antibody via carbodiimide chemistry.
Materials:
-
This compound
-
Model antibody (e.g., Trastuzumab)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
Procedure:
-
Activate the carboxylic acid group of this compound by reacting it with EDC (1.5 equivalents) and NHS (1.5 equivalents) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).
-
Purify the resulting ADC from unconjugated linker and other reagents using SEC.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and hydrophobic interaction chromatography (HIC).[15]
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.[16][17]
Materials:
-
Purified ADC
-
Human and mouse plasma
-
PBS, pH 7.4
-
LC-MS/MS system
-
ELISA plates and reagents
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in human and mouse plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.
-
For analysis of the intact ADC, use an ELISA method to capture the antibody and detect the payload.
-
For analysis of released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.
-
Calculate the percentage of intact ADC and the concentration of released payload at each time point.
-
Plot the data to determine the half-life of the ADC in plasma.
Protocol 4: Lysosomal Stability Assay
This assay evaluates the release of the payload in a simulated lysosomal environment.
Materials:
-
Purified ADC
-
Rat liver lysosomal homogenate
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 50 µg/mL in the lysosomal assay buffer.
-
Add the rat liver lysosomal homogenate to the ADC solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots and stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein debris.
-
Analyze the supernatant for the released payload using LC-MS/MS.
-
Quantify the amount of payload released over time.
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
Materials:
-
Purified ADC
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Measure cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Plot the cell viability data against the concentration of the test article.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its cytotoxic potency.
Conclusion
This compound presents a promising scaffold for the development of non-cleavable linkers in bioconjugation. Its anticipated high stability, attributable to the robust amide bond, and potentially favorable hydrophilicity profile make it a compelling alternative to more complex or hydrophobic linkers. The provided experimental protocols offer a comprehensive framework for the synthesis, conjugation, and rigorous performance evaluation of this linker. While direct comparative data is still emerging, the foundational principles of linker chemistry suggest that succinanilic acid-based linkers, such as the one benchmarked in this guide, warrant further investigation in the quest for safer and more effective targeted therapies. The balance between stability and payload release remains a critical challenge in ADC design, and the exploration of novel linker structures is essential for advancing the field.[][14]
References
For a complete list of references, please refer to the end of this document.
References
- Fujii, T., et al. (2022).
- Lee, J. S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals.
- Li, et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Zhang, D., et al. (2025).
- Kunwar, S., et al. (2020).
- Lu, D., et al. (2020).
- Alas, M., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry.
- Poon, K. A., et al. (2015). Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy. PLOS ONE.
- Chari, R. V. J., et al. (2011).
- Singh, Y., et al. (2014). Synthesis and assessment of a novel peptide conjugate to deliver phenytoin for wound repair. Journal of Pharmaceutical Sciences.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). Molecules.
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters.
- Kim, J. Y., et al. (2021).
-
ResearchGate. (n.d.). Synthesis of conjugates with linear succinamic acid linkages. Retrieved from [Link]
-
SGS. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]
- Wolska, Z., et al. (2023).
- BenchChem. (2025). A Comparative Guide to Amide vs.
- Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews.
-
Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Retrieved from [Link]
-
Creative Biolabs. (n.d.). 4-pentynoic acid succinimidyl ester. Retrieved from [Link]
- Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. (2013).
-
PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]
-
AxisPharm. (2024). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
- The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025). ACROBiosystems.
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
- SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. (n.d.).
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PubMed.
- Beck, A., et al. (2017). Current ADC Linker Chemistry. Pharmaceutical Research.
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
ICON plc. (2025). Why assessing the pharmacokinetics of antibody-drug conjugates is so complex. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Retrieved from [Link]
- Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2013). Organic & Biomolecular Chemistry.
- Hamamura, K., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Navigating the Disposal of 4-(4-Aminoanilino)-4-oxobutanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(4-Aminoanilino)-4-oxobutanoic acid (CAS 5415-22-5), a compound utilized in various research applications.[1][2][3] Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the known hazards of structurally similar compounds and established best practices for chemical waste management. The core principle is to treat this compound with a high degree of caution, assuming it may possess hazards associated with its constituent functional groups: an aromatic amine and a carboxylic acid.
I. Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the foundation of its safe disposal. While specific toxicological data is limited, we can infer potential risks from related structures.
A closely related compound, 4-(4-Hydroxyanilino)-4-oxobutanoic acid, is classified under the Globally Harmonized System (GHS) as harmful if swallowed and causing serious eye irritation.[4] Aromatic amines, as a class, can be toxic and may be skin and eye irritants. For instance, 4-Aminodiphenyl is a known human carcinogen that can cause bladder cancer.[5][6] Furthermore, in the event of a fire, compounds containing nitrogen and carbon can produce poisonous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][7]
Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk |
| Acute Toxicity (Oral) | Potentially harmful if swallowed, based on data for 4-(4-Hydroxyanilino)-4-oxobutanoic acid.[4] |
| Eye Irritation | Likely to cause serious eye irritation, based on data for 4-(4-Hydroxyanilino)-4-oxobutanoic acid.[4] |
| Skin Irritation | Potential for skin irritation. Aromatic amines can be skin irritants.[8] |
| Carcinogenicity | Potential carcinogen. Aromatic amines like 4-Aminodiphenyl are known carcinogens.[5][6] |
| Environmental Hazard | The environmental fate is not well-documented, but release into the environment should be avoided.[9] Some related compounds are toxic to aquatic life with long-lasting effects.[10] |
| Combustion Products | Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] |
II. Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Gloves: Wear double-gloving with chemotherapy-rated nitrile gloves to prevent skin contact.[11]
-
Eye Protection: Use safety goggles or a full-face shield to protect against splashes.[11]
-
Lab Coat: A lab coat or an impermeable, disposable gown should be worn to protect clothing and skin.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a fit-tested N95 respirator or higher level of respiratory protection is required.[11]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[9]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to minimize exposure and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible waste streams.
-
Solid Waste:
-
Liquid Waste:
Step 2: Container Management
Proper management of waste containers is essential for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound Waste," the hazard classification (e.g., "Toxic," "Irritant"), and the date of accumulation.[11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[13]
-
Condition: Ensure containers are in good condition, not leaking, and the exterior is clean and free of contamination.[13]
Step 3: Decontamination of Work Surfaces
All surfaces and non-disposable equipment that have come into contact with the compound must be thoroughly decontaminated.
-
Prepare a suitable deactivating solution. While a specific agent for this compound is not documented, a general approach for many organic compounds is to use a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), if compatible with the surface material.
-
Wipe down all contaminated surfaces, starting from the least contaminated area and moving towards the most contaminated.[11]
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
Step 4: Storage and Final Disposal
-
Interim Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.[11] This area should be well-ventilated.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. [14]
IV. Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully sweep up solid material or absorb liquid, placing the waste into a labeled hazardous waste container.
-
Decontaminate the spill area as described in Step 3.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[15]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
VI. Conclusion
References
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. PubChem. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Anilino-4-oxobutanoic Acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Methylenedianiline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4′-Methylenedianiline and Its Dihydrochloride - 15th Report on Carcinogens. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 5415-22-5 [amp.chemicalbook.com]
- 4. 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. nipissingu.ca [nipissingu.ca]
A Researcher's Comprehensive Guide to the Safe Handling of 4-(4-Aminoanilino)-4-oxobutanoic acid
As a Senior Application Scientist, it is imperative to approach new chemical entities with a robust framework of safety and diligence. The compound 4-(4-Aminoanilino)-4-oxobutanoic acid, while a valuable molecule in research and development, requires careful handling due to the limited direct toxicological data available. This guide provides a comprehensive, step-by-step approach to its safe utilization in the laboratory, from receipt to disposal. Our protocol is built on the principle of treating substances of unknown toxicity with a high degree of caution, drawing logical parallels from structurally similar compounds.
Hazard Assessment: An Evidence-Based Approach
-
Structural Analogs: We can infer potential risks from compounds like 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, which is known to cause respiratory irritation, and 4-(4-Hydroxyanilino)-4-oxobutanoic acid, classified as harmful if swallowed and a serious eye irritant.[1][2] The core structure, related to succinic acid, also suggests a likelihood of skin and respiratory tract irritation, and potential for serious eye damage.[3]
-
Physical Form: As this compound is typically a powder, the primary routes of exposure are inhalation of airborne particles, and direct contact with the skin and eyes.[4] Ingestion is also a potential route of accidental exposure.
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.
Table 1: Hazard Profile and Recommended Controls
| Potential Hazard | Route of Exposure | Primary Engineering Control | Essential Personal Protective Equipment (PPE) |
| Eye Irritation/Damage | Eyes | Chemical Fume Hood / Ventilated Enclosure | Chemical Splash Goggles, Face Shield (for bulk transfers) |
| Respiratory Irritation | Inhalation | Chemical Fume Hood | N95/P95 Respirator (minimum) |
| Skin Irritation | Skin | Chemical Fume Hood | Nitrile Gloves (or other chemically resistant gloves), Lab Coat |
| Harmful if Swallowed | Ingestion | N/A | Standard Laboratory Hygiene Practices |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of each component is based on the anticipated hazards.
-
Eye and Face Protection:
-
Chemical Splash Goggles are mandatory at all times when handling the compound.
-
A Face Shield should be worn over goggles during procedures with a high risk of splashing or dust generation, such as transferring large quantities of the powder.
-
-
Respiratory Protection:
-
Due to the risk of respiratory irritation from fine powders, a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[1] For higher-level protection or in situations with poor ventilation, a respirator with OV/AG/P99 cartridges should be considered.[1] All personnel must be fit-tested for their specific respirator model.
-
-
Hand Protection:
-
Nitrile gloves are a suitable choice for incidental contact. It is crucial to change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.
-
-
Protective Clothing:
-
A fully buttoned lab coat must be worn to protect the skin and clothing.
-
Closed-toe shoes are a standard requirement in any laboratory setting.[5]
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step minimizes risk and ensures containment.
3.1. Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control dust.[4]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[4]
-
Pre-Labeling: Ensure all secondary containers are clearly labeled with the chemical name and any known hazard warnings.[6]
-
Weighing:
3.2. Dissolution and Use in Solution
-
Solvent Addition: Add the solvent to the weighed powder slowly to avoid splashing.
-
Maintain Containment: Keep the vessel containing the solution covered as much as possible.
-
Handling Solutions: Even when in solution, continue to wear all recommended PPE, as the risk of splashes and skin contact remains.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal can lead to environmental contamination and unforeseen hazards. Adherence to a strict disposal protocol is mandatory.
-
Solid Waste:
-
All solid waste, including contaminated weigh boats, paper towels, and gloves, should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Avoid creating dust when collecting and packaging solid waste.[1]
-
-
Liquid Waste:
-
Final Disposal:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
By implementing this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
GZ Industrial Supplies. (2023). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
SDS Management Software. (2023). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
-
Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
ResearchGate. (2023). Purification process for succinic acid produced by fermentation. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. valsynthese.ch [valsynthese.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
